
2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is part of the benzodioxine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired product . The starting materials for this synthesis are usually 1,4-benzodioxines, which are readily available and can be modified to introduce various substituents at the 2-position .
Industrial Production Methods
the use of scalable catalytic processes, such as those involving Ir (cod)Cl₂/BIDIME-dimer in asymmetric hydrogenation, suggests potential routes for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as antipsychotic and anxiolytic activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on α-adrenergic receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its diverse activities suggest multiple mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
- 2-Propyl-1,4-benzodioxane
Uniqueness
2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific substituents and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-propyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-2-7-12(11(13)14)8-15-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
MJHCSKFFAJBYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
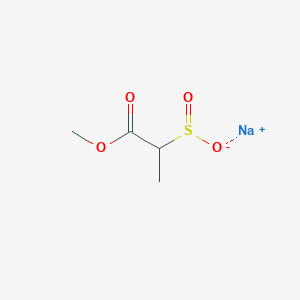
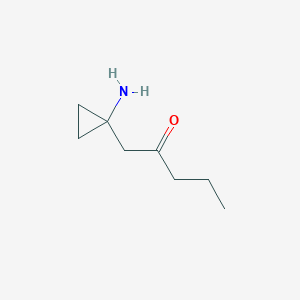

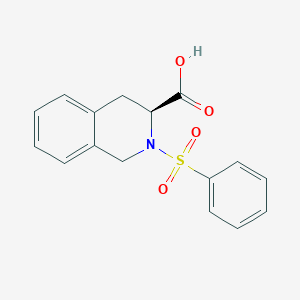
amine](/img/structure/B13201792.png)

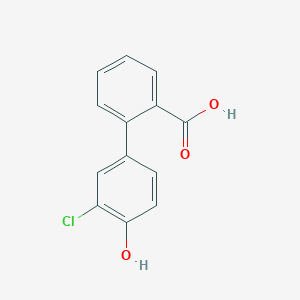

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
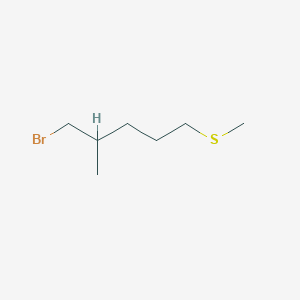

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
